![molecular formula C17H23NO5 B1522099 1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid CAS No. 1193388-97-4](/img/structure/B1522099.png)
1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
Overview
Description
“1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H23NO5 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of “1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid” has been determined by X-ray diffraction and density functional theory (DFT) calculation . The compound has a molecular weight of 321.37 .
Scientific Research Applications
Pharmaceutical Drug Development
N-BOC-4-Piperidinecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure is particularly useful for creating molecules that can interact with biological systems in a predictable manner. For instance, it can be used to develop new analgesics or antipsychotic drugs due to its piperidine core, a common motif in medicinal chemistry .
Chemical Biology
As a heterobifunctional crosslinker, N-BOC-4-Piperidinecarboxylic acid can be used in the development of PROTAC degraders for targeted protein degradation. This application is crucial for understanding protein function and for the development of new therapeutic strategies .
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets by protecting amines during synthesis and then being removed to allow the amines to interact with other molecules.
Biochemical Pathways
The compound’s boc group plays a crucial role in organic synthesis, particularly in the protection of amines . This suggests that the compound could potentially influence biochemical pathways involving amines.
Pharmacokinetics
The compound is reported to have a melting point of 190-191°c , indicating its stability under normal physiological conditions. Its solubility in water is reported to be insoluble , which could impact its absorption and distribution in the body.
Result of Action
Given its role in protecting amines during organic synthesis , it can be inferred that the compound may facilitate the synthesis of other complex molecules, potentially influencing various cellular processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid. For instance, the removal of the BOC group requires the presence of strong acids , suggesting that the compound’s action could be influenced by the pH of its environment.
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-11-9-17(10-12-18,14(19)20)22-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFOWFRUWADNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187649 | |
Record name | 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1193388-97-4 | |
Record name | 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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